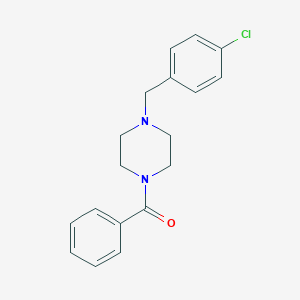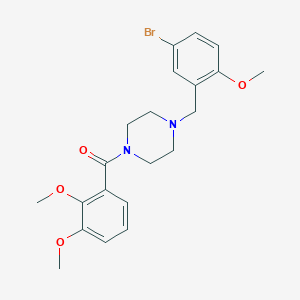
1-Benzoyl-4-(4-chlorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(4-chlorobenzyl)piperazine, also known as 4-Chlorobenzylpiperazine (4-CBP), is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used as a research chemical in the field of medicinal chemistry and drug discovery. The compound has been studied extensively for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The exact mechanism of action of 1-Benzoyl-4-(4-chlorobenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This leads to an increase in serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzoyl-4-(4-chlorobenzyl)piperazine are complex and varied. The compound has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has also been shown to affect various physiological processes such as pain perception, anxiety, and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Benzoyl-4-(4-chlorobenzyl)piperazine in lab experiments is its well-established pharmacological profile. The compound has been extensively studied and its effects are well documented. This makes it a useful tool for researchers who are interested in studying the mechanisms of action of various neurotransmitter systems.
However, there are also some limitations to using 1-Benzoyl-4-(4-chlorobenzyl)piperazine in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to be toxic at high doses and caution should be exercised when handling it. Additionally, the compound has not been extensively studied in vivo, and its effects in living organisms are not well understood.
Zukünftige Richtungen
There are many potential future directions for research on 1-Benzoyl-4-(4-chlorobenzyl)piperazine. One area of interest is the development of new therapeutic agents based on the compound's unique chemical structure and mechanism of action. Another area of interest is the study of the compound's effects on various neurotransmitter systems and physiological processes. Finally, there is also potential for the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of 1-Benzoyl-4-(4-chlorobenzyl)piperazine involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis method is relatively straightforward and can be performed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-(4-chlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anxiolytic, and antidepressant effects. The compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia and bipolar disorder.
Eigenschaften
Produktname |
1-Benzoyl-4-(4-chlorobenzyl)piperazine |
|---|---|
Molekularformel |
C18H19ClN2O |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19ClN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2 |
InChI-Schlüssel |
HTZJJPRGYAVVHY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)
![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)
methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)


